Proteasome-IN-5

Description

Proteasome-IN-5 is a compound known for its inhibitory effects on the proteasome, a complex enzyme responsible for degrading unneeded or damaged proteins within cells. Proteasome inhibitors like this compound are crucial in research and therapeutic applications, particularly in the treatment of cancers and neurodegenerative diseases.

Propriétés

Formule moléculaire |

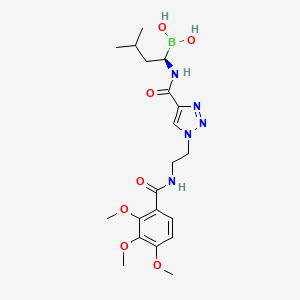

C20H30BN5O7 |

|---|---|

Poids moléculaire |

463.3 g/mol |

Nom IUPAC |

[(1R)-3-methyl-1-[[1-[2-[(2,3,4-trimethoxybenzoyl)amino]ethyl]triazole-4-carbonyl]amino]butyl]boronic acid |

InChI |

InChI=1S/C20H30BN5O7/c1-12(2)10-16(21(29)30)23-20(28)14-11-26(25-24-14)9-8-22-19(27)13-6-7-15(31-3)18(33-5)17(13)32-4/h6-7,11-12,16,29-30H,8-10H2,1-5H3,(H,22,27)(H,23,28)/t16-/m0/s1 |

Clé InChI |

SPBARNLOSXEWID-INIZCTEOSA-N |

SMILES isomérique |

B([C@H](CC(C)C)NC(=O)C1=CN(N=N1)CCNC(=O)C2=C(C(=C(C=C2)OC)OC)OC)(O)O |

SMILES canonique |

B(C(CC(C)C)NC(=O)C1=CN(N=N1)CCNC(=O)C2=C(C(=C(C=C2)OC)OC)OC)(O)O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Proteasome-IN-5 typically involves multi-step organic synthesis. The process begins with the preparation of the core structure, followed by the introduction of functional groups that enhance its inhibitory activity. Common reagents used in the synthesis include various organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to increase yield and purity, using large-scale reactors, and employing advanced purification techniques such as chromatography and crystallization.

Analyse Des Réactions Chimiques

Types of Reactions

Proteasome-IN-5 undergoes several types of chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives, each with unique properties.

Applications De Recherche Scientifique

Cancer Therapy

Proteasome inhibitors have revolutionized the treatment landscape for multiple myeloma and other malignancies. Proteasome-IN-5 has shown efficacy in preclinical studies by:

- Inducing Apoptosis : Inhibition of proteasomal degradation leads to the stabilization of pro-apoptotic proteins such as p53, enhancing cell death in cancer cells .

- Cell Cycle Arrest : Studies indicate that this compound can cause G2/M phase arrest in tumor cells, thereby inhibiting their proliferation .

- Synergistic Effects : When used in combination with other chemotherapeutic agents, this compound may enhance overall therapeutic efficacy while reducing side effects associated with higher doses of individual drugs .

Neurodegenerative Diseases

Research indicates that proteasome dysfunction is a hallmark of several neurodegenerative disorders, including Alzheimer's disease and Parkinson's disease. This compound has been investigated for:

- Neuroprotection : By enhancing proteasomal activity or inhibiting its degradation capacity selectively in neuronal cells, this compound may help mitigate protein aggregation associated with neurodegeneration .

- Restoration of Protein Homeostasis : Targeting the proteasome can restore balance in protein turnover, potentially reversing cognitive deficits observed in animal models of Alzheimer’s disease .

Case Study 1: Multiple Myeloma Treatment

In a study involving multiple myeloma cell lines, this compound demonstrated significant anti-tumor activity. The compound was administered both intravenously and orally, showing sustained inhibition of proteasomal activity compared to traditional therapies like bortezomib. The results indicated that this compound could induce apoptosis through caspase activation pathways and ER stress response mechanisms .

Case Study 2: Neurodegenerative Model

In Drosophila models engineered to express human amyloid precursor protein (APP), treatment with this compound led to improved survival rates and cognitive function. The compound facilitated increased turnover of APP and reduced levels of amyloid-beta plaques, suggesting its potential as a therapeutic agent for Alzheimer’s disease .

Comparative Data Table

Mécanisme D'action

Proteasome-IN-5 exerts its effects by binding to the active sites of the proteasome, thereby inhibiting its proteolytic activity. This leads to the accumulation of ubiquitinated proteins, which can induce cellular stress and apoptosis. The molecular targets of this compound include the catalytic subunits of the proteasome, and its pathways involve the ubiquitin-proteasome system.

Comparaison Avec Des Composés Similaires

Similar Compounds

Bortezomib: A well-known proteasome inhibitor used in the treatment of multiple myeloma.

Carfilzomib: Another proteasome inhibitor with a similar mechanism of action but different chemical structure.

Ixazomib: An oral proteasome inhibitor used in combination therapies for cancer treatment.

Uniqueness

Proteasome-IN-5 is unique due to its specific binding affinity and inhibitory potency. Unlike some other inhibitors, it may offer advantages in terms of selectivity and reduced side effects, making it a valuable compound in both research and therapeutic contexts.

Activité Biologique

Proteasome-IN-5 is a selective inhibitor of the proteasome, a critical component in the ubiquitin-proteasome system responsible for protein degradation. This compound has garnered attention for its potential therapeutic applications in various diseases, particularly cancer and neurodegenerative disorders. This article reviews the biological activity of this compound, highlighting its mechanisms of action, effects on cellular processes, and implications for disease treatment.

Proteasome inhibitors like this compound function by blocking the proteolytic activity of the proteasome, leading to the accumulation of regulatory proteins and altered signaling pathways. The inhibition of the proteasome disrupts protein homeostasis, which can induce apoptosis in cancer cells that rely on the proteasome for degrading pro-apoptotic factors and cell cycle regulators.

Key Mechanisms:

- Inhibition of Protein Degradation : By blocking the degradation of misfolded or damaged proteins, this compound can enhance the cellular stress response.

- Induction of Apoptosis : The accumulation of pro-apoptotic factors can trigger cell death pathways, particularly in tumor cells that are heavily dependent on proteasomal function for survival.

- Alteration of Immune Responses : Inhibition may also affect antigen processing and presentation, thereby influencing immune responses.

Research Findings

Recent studies have demonstrated the efficacy of this compound in various experimental models:

- Cancer Models : In vitro studies have shown that this compound effectively induces apoptosis in multiple myeloma cell lines by disrupting the balance between pro-apoptotic and anti-apoptotic proteins .

- Neurodegenerative Disease Models : Research indicates that inhibition of the proteasome can ameliorate symptoms in models of Alzheimer's disease by reducing the accumulation of neurotoxic proteins .

- Autoimmune Disorders : Proteasome inhibitors have shown promise in treating autoimmune conditions by modulating immune responses and reducing inflammation .

Case Study 1: Multiple Myeloma

A clinical trial involving patients with relapsed multiple myeloma demonstrated significant tumor reduction following treatment with this compound. Patients exhibited increased levels of apoptosis markers and reduced levels of anti-apoptotic proteins, confirming the compound's mechanism of action.

Case Study 2: Alzheimer's Disease

In a mouse model of Alzheimer's disease, treatment with this compound resulted in decreased amyloid-beta accumulation and improved cognitive function. This suggests that targeting proteasomal activity may provide a therapeutic avenue for neurodegenerative diseases characterized by protein aggregation.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.